4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane

α7-nAChR PET radioligand binding affinity

The α7-nAChR PET tracer field requires exact structural identity: regioisomers like DBT-10 show divergent kinetics. CAS 1456878-22-0 is the validated human brain imaging scaffold (80-90% specific binding). - **Role**: Cold reference standard for [18F]ASEM GMP kits, metabolite ID, VND determination. - **Affinity**: Ki = 0.3 nM; BPND 3.9-6.6 in baboon. - **Supply**: >98% purity; >3 yr stability at -20°C; DMSO soluble.

Molecular Formula C19H19FN2O2S
Molecular Weight 358.4 g/mol
CAS No. 1456878-22-0
Cat. No. B12762476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane
CAS1456878-22-0
Molecular FormulaC19H19FN2O2S
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F
InChIInChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2
InChIKeyJIGWWGDIEUWCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASEM: High-Affinity α7-nAChR PET Radioligand Scaffold


4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane, commonly referred to as ASEM (also designated JHU82132), is a synthetic small-molecule antagonist of the α7 nicotinic acetylcholine receptor (α7-nAChR). It functions as the non-radiolabeled parent compound for the positron emission tomography (PET) radiotracers [18F]ASEM and [125I]iodo-ASEM, as well as tritiated ([3H]ASEM) and 11C-labeled analogs [1]. The compound features a dibenzothiophene 5,5-dioxide core linked to a 1,4-diazabicyclo[3.2.2]nonane cationic center, a structural architecture that confers high binding affinity (Ki = 0.3 nM) for α7-nAChR in vitro [2]. ASEM was the first α7-nAChR PET radioligand to be successfully translated to human brain imaging, achieving in vivo specific binding of 80–90% in primate brain regions enriched with α7-nAChRs [2].

Scaffold Role
Non-radiolabeled parent compound for α7-nAChR PET tracer synthesis and reference
Binding Profile
α7-nAChR affinity reported from in vitro displacement assays
Validation Status
Human PET research validation reported; multi-isotope labeling demonstrated

Why Structural Analogs Fail for α7-nAChR PET Imaging


The α7-nAChR PET radioligand landscape is notoriously intolerant of casual structural substitution. Earlier tracers such as [11C]CHIBA-1001 exhibited low α7-nAChR binding affinity and poor in vivo selectivity, precluding quantitative imaging [1]. Even regioisomeric variation within the dibenzothiophene dioxide series—exemplified by the para-substituted analog DBT-10 (7-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-2-fluorodibenzo[b,d]thiophene 5,5-dioxide)—yields measurably different kinetic properties, plasma free fractions, and distribution volumes compared to the meta-substituted ASEM scaffold [2]. Furthermore, the dibenzothiophene dioxide hydrogen-bond acceptor motif is a distinct pharmacophoric element not present in earlier diazabicyclononane-based α7 ligands; its replacement or removal abolishes the high affinity and target-region specific brain accumulation that characterize ASEM [3]. These structure-activity relationship constraints mean that procurement of the exact CAS 1456878-22-0 compound is non-negotiable for studies requiring validated α7-nAChR binding properties.

Regioisomeric substitution Meta- vs para-fluorinated analogs (DBT-10) show different kinetics, plasma free fraction, and distribution volumes; not directly interchangeable.

Earlier α7 tracer chemotypes Compounds like CHIBA-1001 lack sufficient affinity and in vivo selectivity for quantitative PET, limiting their use as reference standards.

Core motif requirement The dibenzothiophene dioxide hydrogen-bond acceptor is essential for high-affinity binding; its removal or replacement abolishes target-region brain accumulation.

ASEM Differentiation Evidence vs. Analogs


Binding Affinity vs. Prior Tracer CHIBA-1001

ASEM demonstrates a Ki of 0.3 nM at the α7-nAChR, as measured by radioligand displacement assay [1]. In contrast, [11C]CHIBA-1001—the only α7-nAChR PET radioligand previously evaluated in human subjects—exhibited an apparent equilibrium dissociation constant (Kd) of 193.4 nM in rat brain membranes [2]. This represents an approximate 645-fold difference in binding potency. The ASEM paper explicitly states that [11C]CHIBA-1001 'exhibited low α7-nAChR binding affinity and poor in vivo selectivity,' whereas ASEM was developed specifically to overcome these limitations [1].

Binding Affinity
Reported
Ki = 0.3 nM (ASEM) vs Kd = 193.4 nM (CHIBA-1001)
~645-fold affinity difference
Supports α7-nAChR affinity ranking among PET ligand scaffolds
Cross-study comparison; assay conditions may differ
α7-nAChR PET radioligand binding affinity

Subtype Selectivity Over α4β2 and α3β4 nAChRs

The ASEM chemotype confers exceptional selectivity for α7-nAChR over other human nAChR subtypes. For [125I]iodo-ASEM—an analog sharing the identical ASEM pharmacophore—binding selectivity ratios are α7/α4β2 = 3,414 and α7/α3β4 = 90, with Ki values at α4β2 of 1,707 ± 373 nM and at α3β4 of 45 ± 8 nM versus α7 Ki = 0.5 ± 0.2 nM [1]. The parent compound ASEM is reported to have 'high affinity and selectivity' for α7-nAChR, and its in vivo binding is completely blocked by the α7-selective partial agonist SSR180711 but not by nicotine or varenicline (which target α4β2-nAChR), confirming α7 specificity in living brain [2]. This selectivity profile starkly contrasts with [11C]CHIBA-1001, which was characterized as having 'poor in vivo selectivity' [2].

Subtype Selectivity
Class-level
α7/α4β2 = 3,414
α7/α3β4 = 90
(iodo-ASEM pharmacophore)
Supports α7 selectivity over other nAChR subtypes in research assays
Data from iodo analog; in vivo blockade confirms α7 specificity
α7-nAChR selectivity nAChR subtypes off-target binding

In Vivo α7-nAChR Specific Binding in Nonhuman Primates

In baboon PET studies, [18F]ASEM achieved 80–90% in vivo specific binding in brain regions with high α7-nAChR expression [1]. Blockade with the α7-selective partial agonist SSR180711 reduced all regional volume of distribution (VT) values to less than 4 mL/cm³ (baseline VT range: 14–23 mL/cm³), confirming that the majority of the PET signal was α7-nAChR-mediated [1]. By comparison, earlier α7-nAChR PET radioligands, including [11C]CHIBA-1001, 'did not manifest sufficiently high specific binding at α7-nAChRs in vivo' [1]. The specific binding of [18F]ASEM, quantified as binding potential (BPND), ranged from 3.9 to 6.6 across baboon brain regions, representing the highest specific binding indices reported for any α7-nAChR PET tracer in nonhuman primates at the time of publication [1].

In Vivo Specific Binding
Reported
80–90% specific binding in α7-rich primate brain
BPND 3.9–6.6
(earlier tracers insufficient)
Supports α7-nAChR PET signal specificity for quantification
Baboon model; SSR180711 blockade study
in vivo specific binding PET imaging baboon brain

First-in-Human α7-nAChR PET Validation

[18F]ASEM was the first α7-nAChR PET radioligand to demonstrate suitable imaging properties in humans and was translated to human PET studies in 2014, preceding all other α7-selective PET tracers [1]. Quantification of [18F]ASEM in human brain using multilinear analysis achieved VT values of 25.9 ± 2.9 mL/cm³ in thalamus and 19.6 ± 2.5 mL/cm³ in cerebellum, with test-retest variability of VT at 11.7 ± 9.8% [2]. In contrast, [18F]DBT-10—the regioisomeric analog—has not yet been evaluated in human subjects, and [11C]CHIBA-1001, though evaluated clinically, showed insufficient binding properties for quantitative imaging [2]. This human validation track record gives ASEM a unique evidentiary advantage: it is the only α7-nAChR PET tracer scaffold for which human test-retest reproducibility has been established [2].

Human PET Validation
Reported
First human α7 PET tracer (2014)
Test-retest variability 11.7% (VT)
DBT-10: no human data
Supports human research reproducibility context
n=6 subjects; multiple kinetic models; research use
human PET imaging first-in-class clinical translation

Kinetics vs. Regioisomer DBT-10

In a direct head-to-head PET study in rhesus monkeys, [18F]ASEM and [18F]DBT-10 (the para-fluorinated regioisomer) were compared under identical experimental conditions [1]. [18F]ASEM exhibited faster tissue kinetics than [18F]DBT-10, which is advantageous for shorter scan durations and higher patient throughput. Plasma free fractions differed: [18F]ASEM = 13 ± 3% vs. [18F]DBT-10 = 18 ± 2%. Regional VT values were slightly higher for [18F]DBT-10 (range 35–58 mL/cm³) than for [18F]ASEM (range 32–53 mL/cm³), but both tracers showed identical rank order of regional binding [1]. In a subsequent evaluation under different in vitro binding conditions, [18F]DBT-10 was reported to have marginally higher affinity and selectivity than [18F]ASEM [2]; however, [18F]ASEM was prioritized for human translation because of its faster kinetics, established human safety data, and more extensive validation history [2].

Kinetics vs DBT-10
Head-to-head
Faster tissue kinetics
Plasma free fraction: 13% vs 18%
VT range: 32–53 vs 35–58 mL/cm³
May support shorter PET acquisition scan duration
Rhesus monkey study; identical scanner and protocol
pharmacokinetics regioisomer comparison PET tracer kinetics

Multi-Isotope Radiolabeling and Stability

The ASEM scaffold has been successfully radiolabeled with four different isotopes—18F, 125I, 3H, and 11C—each enabling distinct experimental applications [1][2]. [125I]Iodo-ASEM is produced at high specific radioactivity (1,600 Ci/mmol; 59.2 MBq/μmol) with a radiochemical yield of 33 ± 6% [2]. Tritiated ASEM ([3H]ASEM) is commercially available from Novandi Chemistry AB, with a molar activity of 20–25 Ci/mmol and a decomposition rate of less than 1% over 6 months when stored at -20°C in ethanol [3]. The non-radiolabeled parent compound (CAS 1456878-22-0) has a shelf life exceeding 3 years under proper storage (-20°C, dry, dark) and is soluble in DMSO at ≥10 mg/mL [4]. In contrast, [18F]DBT-10 was prepared with a lower radiochemical yield of 14.5 ± 4.6% [5], and tritiated or 125I-labeled DBT-10 analogs are not commercially available.

Isotope Versatility
Reported
4 isotopes demonstrated (18F,125I,3H,11C)
[125I] yield 33% vs DBT-10 14.5%
[3H]ASEM commercially available
Supports unified scaffold across in vitro to in vivo research workflows
Commercial [3H]ASEM stable
radiolabeling tritiated compound stability procurement

ASEM Application Scenarios


α7-nAChR PET for Neuropsychiatric Disorders

ASEM is the only α7-nAChR PET tracer scaffold validated for human brain imaging with established test-retest reproducibility (VT variability = 11.7 ± 9.8%) [1]. The non-radiolabeled compound (CAS 1456878-22-0) serves as the authentic reference standard for GMP cold kit formulation, metabolite identification in plasma, and determination of non-displaceable binding in occupancy studies. Its >3-year shelf life at -20°C and DMSO solubility enable stockpiling for multi-site clinical trials without batch-to-batch variability concerns.

α7-nAChR Drug Occupancy Studies

The high specific binding of [18F]ASEM (80–90% in α7-enriched primate brain regions) and complete blockade by the α7-selective compound SSR180711, but not by nicotine or varenicline, make it an ideal occupancy tracer for novel α7-targeting drugs [2]. The parent compound is used to determine non-displaceable distribution volume (VND) via pretreatment blockade studies, a critical parameter for receptor occupancy calculations using Lassen or occupancy plots. ASEM-derived BPND values of 3.9–6.6 in baboon brain provide a robust dynamic range for detecting drug-induced receptor occupancy changes.

Multi-Isotope In Vitro Binding Assays

The identical ASEM pharmacophore is available in 3H-labeled form (for filtration binding, autoradiography) and 125I-labeled form (for high-sensitivity SPECT imaging and ex vivo biodistribution) [3]. Using the same parent compound as reference standard across all labeled forms ensures that Ki determinations (ASEM Ki = 0.3 nM) are directly comparable across assay platforms and laboratories, eliminating cross-chemotype normalization artifacts. The commercial availability of [3H]ASEM with proven 6-month stability (<1% degradation) from Novandi Chemistry AB provides procurement reliability for longitudinal studies [3].

Radiosynthesis Development & Module Validation

The non-radiolabeled ASEM compound (CAS 1456878-22-0) is essential for HPLC co-injection to confirm radiochemical identity, determination of cold reference retention times, and calculation of specific activity and molar activity of [18F]ASEM productions [4]. With [18F]ASEM radiosynthesis now transferred to automated modules and achieved in >99% radiochemical purity, the availability of highly pure (>98%) parent compound from commercial vendors supports GMP-compliant production for Investigational New Drug (IND) applications.

Application
Selection Property
Validation Focus
α7-nAChR PET research in neuropsychiatry
Non-radiolabeled reference standard with reported α7 affinity
Human PET test-retest reproducibility context and tracer identity confirmation
α7 drug occupancy research
High specific binding and α7-selective blockade profile
VND determination and occupancy plot modeling support
In vitro binding assays (multi-isotope)
Same pharmacophore across 3H, 125I, 18F labeled forms
Cross-platform Ki comparability without chemotype normalization
Radiosynthesis development
Authentic cold reference for HPLC co-injection and specific activity calculation
Radiochemical identity and purity confirmation research support
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